![molecular formula C16H22N2O B14604953 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole CAS No. 61055-64-9](/img/structure/B14604953.png)
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole typically involves the reaction of 4-methoxyphenylacetonitrile with hexyl bromide in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various alkylated or acylated derivatives
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)propan-1-one
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)butan-1-one
Comparison: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and pharmacokinetic properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
61055-64-9 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2O/c1-3-4-5-15(12-18-11-10-17-13-18)14-6-8-16(19-2)9-7-14/h6-11,13,15H,3-5,12H2,1-2H3 |
Clé InChI |
LZAJUIXLICHQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


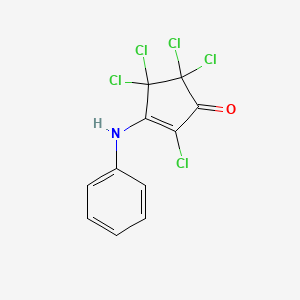
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)

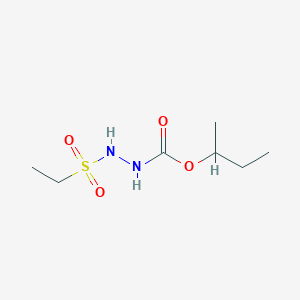
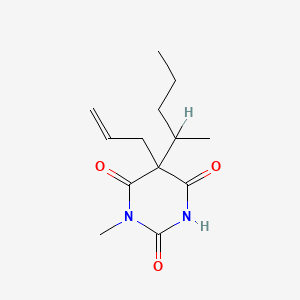
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
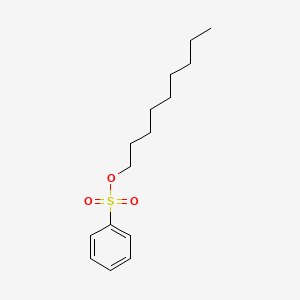
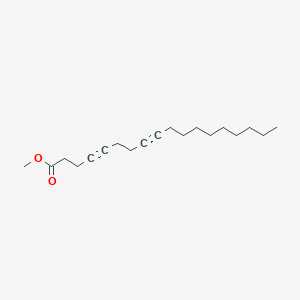
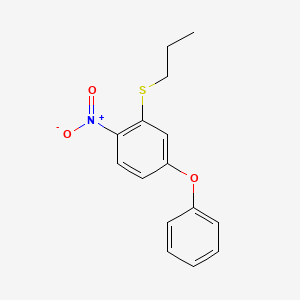
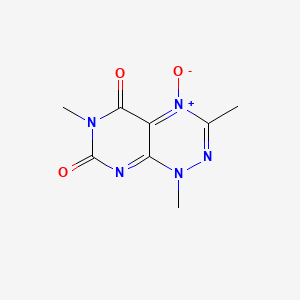
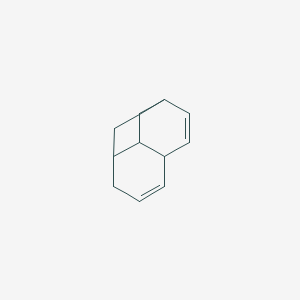
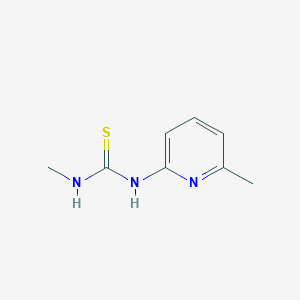
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
